4-(Phenylethynyl)-benzyl chloride
Description
4-(Phenylethynyl)-benzyl chloride (CAS: Not explicitly provided; synthesis described in ) is a benzyl chloride derivative featuring a phenylethynyl (-C≡C-C₆H₅) substituent at the para position of the benzyl ring. This compound is synthesized via the reaction of 4-(phenylethynyl)benzyl alcohol with thionyl chloride (SOCl₂) in chloroform, yielding a high purity product (92% yield after sublimation) . The ethynyl group imparts unique electronic and steric properties, making it valuable in pharmaceutical intermediates and materials science.
Properties
Molecular Formula |
C15H11Cl |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H11Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,12H2 |
InChI Key |
DRCJBPPGACJPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 4-(Phenylethynyl)-benzyl chloride exhibits a higher yield (92%) compared to 4-pentylbenzoyl chloride (75.3%), likely due to optimized reaction conditions and stability of the ethynyl group .
- Substituents like sulfonyl (-SO₂CH₃) require multi-step syntheses, whereas alkyl and ethynyl derivatives can be prepared in one step .
Physical and Chemical Properties
Key Observations :
Key Observations :
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(Phenylethynyl)-benzyl chloride from its alcohol precursor?
Methodological Answer: The synthesis involves converting 4-(Phenylethynyl)benzyl alcohol to the corresponding chloride using thionyl chloride (SOCl₂). Key steps include:
- Reagent and Solvent: Use thionyl chloride in chloroform (100 mL solvent per 6.0 g precursor) .
- Reaction Time and Temperature: Stir at room temperature for 6 hours, followed by solvent evaporation under reduced pressure .
- Purification: Sublimate the residue at 65°C under 0.05 mm Hg to achieve 92% yield .
Q. How should researchers safely handle this compound given its structural similarity to hazardous benzyl chloride derivatives?
Methodological Answer: Follow strict safety protocols due to the compound’s reactivity and toxicity profile:
- Personal Protective Equipment (PPE): Use vapor-resistant gloves (e.g., nitrile), full-body protective clothing, and NIOSH-certified respirators for vapor protection .
- Ventilation: Employ fume hoods or local exhaust ventilation to maintain airborne concentrations below the TLV (1 ppm for benzyl chloride analogs) .
- Spill Management: Absorb spills with inert materials (e.g., dry sand) and avoid water contact to prevent exothermic reactions .
Q. What analytical techniques are recommended for characterizing this compound and detecting impurities?
Methodological Answer:
- Chromatography: Use HPLC-UV with derivatization agents (e.g., 1-(4-nitrophenyl)piperazine) to quantify trace impurities like genotoxic halides .
- Spectroscopy: Confirm structure via H NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and FT-IR (C≡C stretch ~2100 cm⁻¹) .
- Mass Spectrometry: Employ high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.05) .
Advanced Research Questions
Q. How can contradictory data on the carcinogenicity of benzyl chloride derivatives be resolved in risk assessment?
Methodological Answer: Address discrepancies between animal and human studies through:
- Mechanistic Studies: Investigate metabolic pathways (e.g., glutathione conjugation) to assess species-specific toxicity .
- Epidemiological Design: Conduct cohort studies isolating this compound exposure from co-occurring carcinogens (e.g., benzoyl chloride) .
- In Vitro Models: Use human cell lines to evaluate mutagenicity (e.g., Ames test with S9 metabolic activation) .
Q. What experimental strategies can elucidate the degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Hydrolysis Studies: React the compound in buffered solutions (pH 2–12) at 25°C and analyze products via LC-MS. Benzyl chloride derivatives degrade to benzyl alcohol in basic conditions .
- Kinetic Monitoring: Use UV-Vis spectroscopy to track absorbance changes at λ = 254 nm (characteristic of aromatic intermediates) .
- Stabilization: Store the compound in anhydrous solvents (e.g., dichloromethane) at –20°C to minimize hydrolysis .
Q. How can researchers design experiments to study the electrophilic reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Substrate Screening: Test reactions with nucleophiles (e.g., amines, thiols) under Pd-catalyzed conditions. Monitor yields via GC-MS .
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity .
Q. What methodologies address discrepancies in reported vapor pressure data for benzyl chloride analogs?
Methodological Answer:
- Standardized Measurements: Use a static apparatus with a capacitance manometer to measure vapor pressure at 20°C (reported range: 0.1 kPa for benzyl chloride) .
- Environmental Controls: Conduct experiments in humidity-controlled chambers (<5% RH) to prevent hydrolysis-induced errors .
- Interlaboratory Validation: Compare results across labs using certified reference materials (CRMs) .
Q. How can researchers mitigate interference from by-products when quantifying this compound in complex matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from polar impurities .
- Derivatization: Convert the chloride to a stable derivative (e.g., 4-(Phenylethynyl)benzyl thiocyanate) for enhanced GC-MS detection .
- Matrix-Matched Calibration: Prepare standards in a background matrix (e.g., reaction solvent) to account for signal suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
